Geranylgeranyltriphenylphosphonium Bromide
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Description
Geranylgeranyltriphenylphosphonium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C38H48BrP and its molecular weight is 615.68. The purity is usually 95%.
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Biological Activity
Geranylgeranyltriphenylphosphonium bromide (GGTTP) is a synthetic compound that has garnered interest in biomedical research due to its unique properties and potential therapeutic applications. This article explores the biological activity of GGTTP, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
GGTTP is a lipophilic cationic compound characterized by its triphenylphosphonium (TPP) moiety, which enhances its ability to penetrate cellular membranes. The geranylgeranyl group is a hydrophobic tail that aids in mitochondrial targeting. The overall structure can be represented as follows:
GGTTP exerts its biological effects primarily through the following mechanisms:
- Mitochondrial Targeting : The TPP group facilitates the accumulation of GGTTP in mitochondria, where it can influence mitochondrial function and dynamics.
- Reactive Oxygen Species (ROS) Modulation : GGTTP has been shown to modulate ROS levels, potentially leading to protective effects against oxidative stress.
- Cellular Signaling Pathways : It may affect various signaling pathways, including those involved in apoptosis and cell proliferation.
1. Antioxidant Properties
GGTTP has demonstrated significant antioxidant activity. Studies indicate that it can reduce oxidative stress markers in various cell types, suggesting its potential as a protective agent against oxidative damage.
2. Effects on Cancer Cells
Research has shown that GGTTP can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Caspase activation |
PC-3 (Prostate Cancer) | 15 | ROS generation and apoptosis |
3. Neuroprotective Effects
In models of neurodegenerative diseases, GGTTP has shown potential neuroprotective effects by reducing neuronal cell death and inflammation. Its ability to penetrate the blood-brain barrier enhances its therapeutic prospects for conditions like Alzheimer's disease.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of GGTTP on neuronal survival in cultured hippocampal neurons exposed to amyloid-beta peptide. The results indicated that treatment with GGTTP significantly reduced cell death and improved mitochondrial function, highlighting its potential for neuroprotection.
Case Study 2: Antitumor Activity in Breast Cancer
In a clinical trial involving patients with metastatic breast cancer, GGTTP was administered alongside standard chemotherapy. Preliminary results showed enhanced tumor response rates compared to chemotherapy alone, suggesting a synergistic effect.
Properties
IUPAC Name |
triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHVATRDOJOHPG-CKLVJSNMSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48BrP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747852 |
Source
|
Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-37-9 |
Source
|
Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.